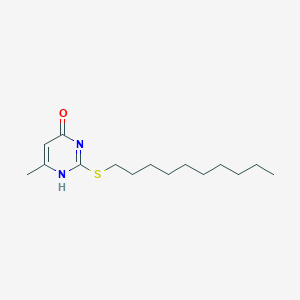![molecular formula C10H13NO6S B182884 {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid CAS No. 93129-41-0](/img/structure/B182884.png)
{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid” is a chemical compound with the molecular formula C10H13NO6S and a molecular weight of 275.278 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H13NO6S . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S).Mechanism of Action
The mechanism of action of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid is not fully understood, but it is believed to involve the inhibition of enzyme activity through binding to the active site of the enzyme. This compound has been shown to bind to the zinc ion in the active site of carbonic anhydrase, leading to inhibition of the enzyme's activity. Similar mechanisms may be involved in the inhibition of other enzymes by this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a range of interesting biochemical and physiological effects. In addition to its enzyme inhibition activity, this compound has been shown to possess anticonvulsant and analgesic properties. It has also been shown to have potential anticancer activity, although further research is needed to fully explore this potential.
Advantages and Limitations for Lab Experiments
One of the key advantages of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid for use in lab experiments is its ability to selectively inhibit the activity of specific enzymes. This makes it a valuable tool for studying enzyme function and inhibition. However, there are also limitations to the use of this compound in lab experiments. For example, its inhibitory effects may not be specific to a single enzyme, and it may also have off-target effects that can complicate experimental results.
Future Directions
There are a number of potential future directions for research on {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid. One area of interest is the development of more selective inhibitors based on the structure of this compound. This could lead to the development of more effective enzyme inhibitors for use in a range of applications. Another area of interest is the exploration of the potential anticancer activity of this compound. This could lead to the development of new cancer treatments based on the structure of this compound. Overall, the potential applications of this compound in scientific research are vast, and further research is needed to fully explore its potential.
Synthesis Methods
The synthesis of {[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid involves the reaction of 3,4-dimethoxyaniline with sulfuryl chloride to form the corresponding sulfonamide. This intermediate is then reacted with glycine to yield this compound. The reaction is typically carried out in anhydrous conditions, and the final product is purified through recrystallization.
Scientific Research Applications
{[(3,4-Dimethoxyphenyl)sulfonyl]amino}acetic acid has been studied for its potential applications in a range of scientific research fields, including biochemistry, pharmacology, and neuroscience. One of the key applications of this compound is in the study of enzyme inhibition. This compound has been shown to inhibit the activity of a range of enzymes, including carbonic anhydrase and acetylcholinesterase. This makes it a valuable tool for studying the mechanisms of enzyme function and inhibition.
properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO6S/c1-16-8-4-3-7(5-9(8)17-2)18(14,15)11-6-10(12)13/h3-5,11H,6H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMNLVAUUSTYQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358415 |
Source


|
| Record name | {[(3,4-dimethoxyphenyl)sulfonyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
93129-41-0 |
Source


|
| Record name | {[(3,4-dimethoxyphenyl)sulfonyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80358415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-[4-(Dimethylamino)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B182815.png)


![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)


